N~1~-methyl-2-[4-oxo-3(4H)-quinazolinyl]-N~1~-[2-(2-pyridyl)ethyl]acetamide
Description
N₁-Methyl-2-[4-oxo-3(4H)-quinazolinyl]-N₁-[2-(2-pyridyl)ethyl]acetamide is a quinazolinone-based acetamide derivative characterized by a 4-oxo-3(4H)-quinazolinyl core linked to a methyl group and a 2-(2-pyridyl)ethyl substituent via an acetamide bridge. Quinazolinones are privileged scaffolds in medicinal chemistry due to their versatility in targeting enzymes, receptors, and ion channels. Modifications at the N₁ and acetamide positions, as seen in this compound, are often explored to optimize pharmacological activity, selectivity, and pharmacokinetic properties .
Properties
IUPAC Name |
N-methyl-2-(4-oxoquinazolin-3-yl)-N-(2-pyridin-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-21(11-9-14-6-4-5-10-19-14)17(23)12-22-13-20-16-8-3-2-7-15(16)18(22)24/h2-8,10,13H,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAWKLWQSGRFPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C(=O)CN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-methyl-2-[4-oxo-3(4H)-quinazolinyl]-N~1~-[2-(2-pyridyl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.
Acetamide Group Addition:
Industrial Production Methods
Industrial production of N1-methyl-2-[4-oxo-3(4H)-quinazolinyl]-N~1~-[2-(2-pyridyl)ethyl]acetamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-methyl-2-[4-oxo-3(4H)-quinazolinyl]-N~1~-[2-(2-pyridyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
N~1~-methyl-2-[4-oxo-3(4H)-quinazolinyl]-N~1~-[2-(2-pyridyl)ethyl]acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-methyl-2-[4-oxo-3(4H)-quinazolinyl]-N~1~-[2-(2-pyridyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The pyridine ring and acetamide group can further enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Quinazolinone-Acetamide Cores
Several quinazolinone-acetamide derivatives have been synthesized and evaluated for diverse therapeutic activities:
- N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1) Structure: Features a 2,4-dioxoquinazolinyl core and a dichlorophenylmethyl group. Activity: Demonstrated anticonvulsant properties in rodent models .
2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide (ZINC08993868)
- Structure : Incorporates a 2,4-dioxoquinazolinyl core and a fluorophenyl-ethyl substituent.
- Activity : Identified as an acetylcholinesterase (AChE) inhibitor, suggesting CNS-targeted applications .
- Comparison : The fluorophenyl group may enhance metabolic stability relative to the pyridyl group in the target compound .
- N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)acetamide derivatives Structure: Includes substituents like ethylamino or thio groups at the acetamide position. Activity: Exhibited anti-inflammatory activity, with 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide outperforming diclofenac in efficacy . Comparison: The target compound’s pyridyl-ethyl group may offer improved receptor selectivity over simpler alkyl/aryl substituents.
Target-Specific Analogues
Compounds with similar scaffolds but distinct targets highlight structural nuances influencing activity:
- CXCR3 Antagonists (e.g., VUF10474, VUF10085) Structure: Pyridopyrimidinone or quinazolinone cores with fluorophenyl/trifluoromethyl acetamide substituents . Activity: Blocked chemokine receptor CXCR3, implicated in autoimmune diseases. Comparison: The target compound lacks the fluorinated aromatic groups critical for CXCR3 binding, suggesting divergent therapeutic applications .
- GPR139 Agonists (e.g., 20a-l) Structure: Pyrrolotriazine-acetamide derivatives with arylphenyl-ethyl groups. Activity: Activated GPR139, a CNS receptor linked to social behavior . Comparison: The quinazolinone core in the target compound may favor different receptor interactions compared to pyrrolotriazine.
Substituent Effects on Pharmacological Activity
- Pyridyl vs. Phenyl Groups :
- Methyl vs. Ethylamino Groups: Methyl substitution at N₁ (target compound) likely reduces steric hindrance compared to ethylamino substituents in anti-inflammatory analogues .
- Sulfonamide Additions: Compounds like C066-1477 (piperidino-sulfonyl substituent) showed enhanced target engagement in screening assays, suggesting sulfonyl groups improve affinity .
Biological Activity
N~1~-methyl-2-[4-oxo-3(4H)-quinazolinyl]-N~1~-[2-(2-pyridyl)ethyl]acetamide is a compound of interest due to its potential pharmacological activities. Quinazolinone derivatives, including this compound, have been studied extensively for their diverse biological properties, including antitumor, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and its structural features that include a quinazolinone core. The presence of the pyridine moiety enhances its biological activity by improving solubility and bioavailability.
Antitumor Activity
Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines. The IC50 values for these compounds were reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A3 | MCF-7 | 10 |
| A3 | HT-29 | 12 |
This suggests that modifications in the structure can significantly enhance cytotoxicity against specific cancer types .
Antibacterial and Antifungal Activity
Quinazolinones have also been recognized for their antibacterial properties. This compound has shown effectiveness against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several bacterial strains:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results indicate that the compound possesses a broad spectrum of antibacterial activity .
Anti-inflammatory Effects
The anti-inflammatory potential of quinazolinones has been investigated through various in vitro assays. Compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism of action that could be beneficial in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the therapeutic potential of quinazolinones:
- Anticancer Study : A study evaluated the efficacy of a series of quinazolinone derivatives, including this compound, demonstrating significant tumor growth inhibition in xenograft models.
- Antimicrobial Study : Another investigation assessed the antimicrobial activity of this compound against clinical isolates, showing promising results in inhibiting resistant bacterial strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
